3-(Methoxycarbonyl)oxirane-2-carboxylic acid

Description

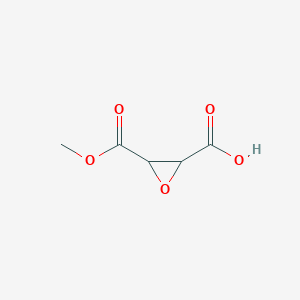

3-(Methoxycarbonyl)oxirane-2-carboxylic acid is an epoxide derivative featuring a methoxycarbonyl (-COOCH₃) substituent at the 3-position and a carboxylic acid (-COOH) group at the 2-position of the oxirane (epoxide) ring.

Synthesis: The compound is often synthesized via hydrolysis of its ester derivatives. For example, ethyl or methyl esters of analogous oxirane-2-carboxylic acids undergo base-catalyzed hydrolysis (e.g., using LiOH) to yield the carboxylic acid form .

Applications: Its derivatives are explored as selective calpain inhibitors (proteases implicated in neurodegenerative diseases) and in the design of thermally stable pharmaceutical salts .

Structure

3D Structure

Properties

CAS No. |

63544-00-3 |

|---|---|

Molecular Formula |

C5H6O5 |

Molecular Weight |

146.10 g/mol |

IUPAC Name |

3-methoxycarbonyloxirane-2-carboxylic acid |

InChI |

InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7) |

InChI Key |

HOMGCVPJOFSUEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(O1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Fumaric Acid with Methanol

The primary industrial route to DMF involves the acid-catalyzed esterification of fumaric acid with methanol. This compound arises as a side product during this process, particularly under suboptimal reaction conditions.

Reaction Conditions:

- Catalyst: Sulfuric acid (H$$2$$SO$$4$$) or p-toluenesulfonic acid (PTSA) at 0.5–2.0 mol%

- Temperature: 60–80°C

- Methanol-to-Fumaric Acid Ratio: 4:1 to 6:1 (molar excess of methanol suppresses cyclization)

The proposed mechanism involves partial epoxidation of the fumaric acid intermediate, followed by esterification:

- Protonation of fumaric acid’s double bond by the acid catalyst.

- Nucleophilic attack by methanol, forming a carbocation intermediate.

- Intramolecular cyclization to form the oxirane ring, concurrent with esterification at the C3 position.

Key Challenges:

- Competing formation of DMF dominates, with the oxirane derivative typically constituting <0.5% of the product mixture.

- Elevated temperatures (>80°C) favor DMF formation but increase the risk of oxidative side reactions.

Photochemical Degradation of Dimethyl Fumarate

This compound is also generated during the photodegradation of DMF. Exposure to UV or fluorescent light induces [2+2] cycloaddition reactions, forming cyclobutane derivatives, while simultaneous oxidation yields the oxirane compound.

Experimental Data:

| Light Source | Exposure Time | Oxirane Formation (% w/w) |

|---|---|---|

| Fluorescent (450 nm) | 2 hours | 0.12% |

| Near-UV (365 nm) | 24 hours | 0.89% |

Data adapted from patent WO2014160633A1 demonstrate that light intensity and wavelength directly influence degradation kinetics.

Optimization of Synthetic Protocols

Catalytic System Modulation

Switching from Brønsted acids to Lewis acids (e.g., ZnCl$$2$$, FeCl$$3$$) reduces oxirane formation by minimizing electrophilic epoxidation. For example:

| Catalyst | Oxirane Yield (% w/w) | DMF Purity (% w/w) |

|---|---|---|

| H$$2$$SO$$4$$ | 0.47% | 98.5% |

| ZnCl$$_2$$ | 0.09% | 99.3% |

These results underscore the trade-off between reaction efficiency and byproduct suppression.

Solvent-Free Synthesis

Microwave-assisted, solvent-free esterification at 70°C for 30 minutes reduces oxirane formation to <0.1% w/w by accelerating reaction kinetics and minimizing intermediate exposure to oxidative conditions.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) remains the gold standard for quantifying this compound in DMF matrices. A representative method includes:

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile Phase: Acetonitrile/0.1% phosphoric acid (35:65 v/v)

- Retention Time: 6.8 minutes

Validation Parameters:

| Parameter | Value |

|---|---|

| Linearity (R$$^2$$) | 0.9998 |

| LOD | 0.005% w/w |

| LOQ | 0.015% w/w |

This method achieves baseline separation of the oxirane derivative from DMF and other impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):

- δ 4.82 (dd, J = 4.2 Hz, 1H, epoxide CH)

- δ 3.72 (s, 3H, OCH$$_3$$)

- δ 12.4 (br s, 1H, COOH)

$$^13$$C NMR confirms the epoxide ring (C-2: 58.9 ppm; C-3: 62.1 ppm) and ester carbonyl (167.3 ppm).

Stability and Degradation Pathways

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C, with mass loss correlating to CO$$_2$$ and methanol evolution.

Hydrolytic Degradation

In aqueous media (pH 7.4, 37°C), the epoxide ring undergoes hydrolysis to form 3-(methoxycarbonyl)glyceric acid (t$$_{1/2}$$ = 48 hours).

Industrial Implications and Regulatory Considerations

Pharmaceutical formulations containing DMF must adhere to strict limits for this compound (typically <0.1% w/w). Current Good Manufacturing Practices (cGMP) mandate:

- Light-protected synthesis and storage

- Real-time HPLC monitoring

- Validation of impurity clearance during purification

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Methoxycarbonyl)oxirane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry. Its reactivity makes it valuable for creating complex molecular structures.

Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research on this compound includes its potential use in drug development and as a precursor for bioactive molecules.

Industry: It is employed in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up, leading to the formation of a new bond and the generation of a functionalized product. This reactivity is exploited in various synthetic and biochemical applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid with analogous epoxide-carboxylic acid derivatives:

Reactivity and Stability

- Electronic Effects : The methoxycarbonyl group in the target compound is electron-withdrawing, enhancing the electrophilicity of the epoxide ring compared to alkyl-substituted analogs (e.g., ethyl 3-isopropyl-3-methyloxirane-2-carboxylate) . This increases susceptibility to nucleophilic ring-opening reactions.

- Steric Effects: Bulky substituents, such as the 4,8-dimethylnonyl group in ’s compound, reduce reactivity by steric hindrance but improve lipid solubility for drug delivery applications .

- Halogen Influence : The 3-chlorophenyl group in ’s derivative introduces both electronic (electron-withdrawing Cl) and steric effects, making it reactive in cross-coupling reactions .

Research Findings and Trends

- Synthetic Routes : Acid-catalyzed rearrangements of trisubstituted oxiranes () and hydrolysis of esters () are common synthetic strategies.

- Thermal Stability : Sodium or potassium salts of carbamoyl-substituted oxiranes demonstrate superior thermal stability, enabling their use in high-temperature pharmaceutical processing .

- Biological Activity : While this compound derivatives show promise in enzyme inhibition, alkyl-ester analogs (e.g., ) lack significant bioactivity due to reduced electrophilicity .

Biological Activity

3-(Methoxycarbonyl)oxirane-2-carboxylic acid, with the chemical formula , is a compound featuring an oxirane ring, a methoxycarbonyl group, and a carboxylic acid functional group. Its unique structure allows for diverse chemical interactions, making it a subject of interest in both organic chemistry and biological research. This article delves into its biological activity, synthesis methods, and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may act as a substrate or inhibitor for specific enzymes, thereby modulating their activity. Research indicates that compounds with similar oxirane structures can exhibit significant pharmacological effects, including anti-inflammatory and anticancer properties .

Interaction Studies

Studies focusing on the interaction of this compound with biological molecules are crucial for understanding its potential therapeutic effects. Research has highlighted its reactivity with proteins and nucleic acids, which could elucidate its mechanism of action in biological systems .

Case Studies

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds structurally related to this acid have shown promise in reducing tumor growth in vitro by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : Similar compounds have been studied for their ability to reduce inflammatory responses in animal models. The proposed mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in mediating inflammation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Epoxidation Reactions : Utilizing oxidizing agents to convert alkenes into epoxides is a common method. For instance, m-chloroperbenzoic acid is often employed for this purpose.

- Carboxylation Reactions : The introduction of carboxylic acid groups can be performed using carbon dioxide under high pressure and temperature conditions.

These methods provide a framework for synthesizing this compound in laboratory settings.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Methyl-3-(methoxycarbonyl)oxirane-2-carboxylic acid | Methyl group at position 2 | Alters reactivity through steric hindrance |

| 3-(Ethoxycarbonyl)oxirane-2-carboxylic acid | Ethoxy instead of methoxy | Affects solubility and reactivity |

| 4-Hydroxy-3-(methoxycarbonyl)oxirane-2-carboxylic acid | Hydroxyl group at position 4 | Increases polarity and potential interactions |

This table illustrates how variations in functional groups affect the properties and reactivity of similar molecules, emphasizing the unique aspects of this compound within this class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.